molecular formula C20H14O2 B2601497 4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 341556-92-1

4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B2601497
CAS No.: 341556-92-1
M. Wt: 286.33
InChI Key: GILFUNUROHDJOP-UHFFFAOYSA-N
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Description

4'-(3-Formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl-based aldehyde featuring formyl (-CHO) groups at both the 3-position of the biphenyl core and the 3'-position of the distal phenyl ring. This bifunctional aldehyde is of significant interest in organic synthesis, particularly in constructing complex frameworks such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and pharmaceutical intermediates. Its dual aldehyde groups enable versatile coordination with metals and participation in condensation reactions, making it a valuable precursor in materials science and medicinal chemistry .

Properties

IUPAC Name

3-[4-(3-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-13-15-3-1-5-19(11-15)17-7-9-18(10-8-17)20-6-2-4-16(12-20)14-22/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILFUNUROHDJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the biphenyl structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4’-(3-carboxyphenyl)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-(3-hydroxyphenyl)-[1,1’-biphenyl]-3-carbaldehyde.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-(3-formylphenyl)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. In materials science, its formyl groups can participate in condensation reactions to form extended frameworks and polymers .

Comparison with Similar Compounds

Key Structural and Functional Differences

Electron-Donating vs. Electron-Withdrawing Groups :

  • Methoxy (-OCH₃) and tert-butyl (-C(CH₃)₃) substituents (e.g., ) enhance electron density, improving stability in cross-coupling reactions. In contrast, formyl (-CHO) groups are electron-withdrawing, increasing reactivity in nucleophilic additions and metal coordination .
  • Hydroxy (-OH) and benzyloxy (-OBn) groups (e.g., ) introduce hydrogen-bonding capabilities, critical for chiral recognition in ligand design.

Synthetic Accessibility :

  • Suzuki coupling is the most common method for biphenyl aldehydes, achieving yields >75% with methoxy or tert-butyl substituents .
  • The target compound’s lower yield (36%) in pharmaceutical applications may stem from steric hindrance from dual formyl groups or competing side reactions.

Applications Driven by Substituents :

  • MOFs/COFs : The tri-formyl analogue in forms rigid frameworks due to three aldehyde groups, whereas the target compound’s dual aldehydes enable linear or branched architectures.
  • Pharmaceuticals : Trifluoromethyl (-CF₃) and imidazole derivatives (e.g., ) exhibit enhanced bioactivity, while tert-butyl groups in improve membrane permeability in antibacterial agents.

Research Findings and Trends

Pharmaceutical Relevance

  • Antibacterial Activity : 4′-(tert-Butyl)-[1,1'-biphenyl]-3-carbaldehyde inhibits bacterial FtsZ polymerization (MIC = 2–8 µg/mL), attributed to hydrophobic interactions with the tert-butyl group.
  • IDO1 Inhibition: The trifluoromethyl-substituted analogue in (DX-03-08) shows promise in cancer immunotherapy, with a 36% yield in oxime formation.

Spectroscopic Characterization

  • NMR Trends : tert-Butyl substituents in produce distinct singlet peaks at δ 1.40 ppm (¹H) and δ 31.6 ppm (¹³C), whereas formyl groups resonate at δ 10.12 ppm (¹H) and δ 191–195 ppm (¹³C) .

Biological Activity

4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial effects, and other pharmacological properties, supported by relevant data and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12O2\text{C}_{15}\text{H}_{12}\text{O}_2

This compound consists of two phenyl rings connected by a biphenyl linkage with aldehyde functional groups at both ends.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity against cancer cell lines and its potential antimicrobial properties.

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. The MTT assay is commonly used to determine the viability of cells after exposure to compounds.

  • Study Findings : In a study evaluating various derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines, including:
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
A54915.2
MCF-712.8
HeLa10.5

These results indicate that the compound has promising cytotoxic properties that warrant further investigation.

Antimicrobial Activity

The antimicrobial activity of this compound has also been assessed against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined using standard broth microdilution methods. The results are summarized in the following table:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Further studies are needed to elucidate these mechanisms through molecular docking studies and enzyme inhibition assays.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A research team investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.
  • Case Study on Antimicrobial Resistance : A study focused on the efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that it could inhibit growth at lower concentrations compared to traditional antibiotics.

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